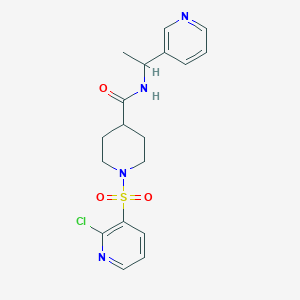

![molecular formula C26H24N2O4S2 B2423509 N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 313493-41-3](/img/structure/B2423509.png)

N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The closest compound I found is N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine, also known as VNPB . It is a solution-processable Hole Transport / Electron Blocking Layer (HTL / EBL) material popularly used in organic electronics, such as OLEDs and perovskite solar cells .

Physical And Chemical Properties Analysis

For the similar compound N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine, it has a molecular weight of 640.81, and it is soluble in THF, chloroform, and toluene .Wissenschaftliche Forschungsanwendungen

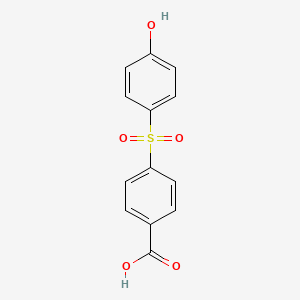

Inhibition of Carbonic Anhydrase and Cancer Research

N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide derivatives have been explored as potential inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. These compounds have shown significant inhibition of the transmembrane, tumor-associated isozymes IX of carbonic anhydrase. This inhibition has been linked to cytotoxic activity against human cancer cell lines such as colon, lung, and breast cancer cells. This suggests potential applications of these compounds in cancer treatment and research. For example, bis-sulfonamides derived from 4,4-biphenyl-disulfonyl chloride exhibited potent inhibition against isozymes CA II and IX, and demonstrated growth inhibition in tumor cell lines (Morsy et al., 2009).

Catalysis in Organic Synthesis

Several studies have highlighted the role of N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide derivatives as catalysts in organic synthesis. For instance, derivatives like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) have been utilized as efficient catalysts for various synthesis processes, including the preparation of triazines, 1,1-diacetates, acetals, and benzimidazoles under solvent-free conditions. These studies underscore the utility of these compounds in facilitating and optimizing synthetic pathways in organic chemistry (Ghorbani‐Vaghei et al., 2015), (Ghorbani‐Vaghei et al., 2009).

Potential in Asymmetric Catalysis

N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide derivatives have also been explored for their potential in asymmetric catalysis. Schiff bases containing these sulfonamide ligands have been synthesized and used as ligands for metal complexes. These complexes have been characterized and show potential as precursors for homogeneous asymmetric catalysis of various reactions, indicating their significance in chiral synthesis and stereoselective catalysis (Karamé et al., 2003).

Application in Polyelectrolytes and Fuel Cells

Research has also delved into the use of N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide derivatives in the field of materials science. For instance, novel sulfonated polyimides, derived from these sulfonamide compounds, have been synthesized and shown to possess good proton conductivity and water stability, making them suitable for use as polyelectrolytes in fuel cell applications. This underlines the potential of these derivatives in the development of advanced materials for energy conversion and storage technologies (Fang et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-4-[4-(benzylsulfamoyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c29-33(30,27-19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)24-13-17-26(18-14-24)34(31,32)28-20-22-9-5-2-6-10-22/h1-18,27-28H,19-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQYPBRJSQEDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

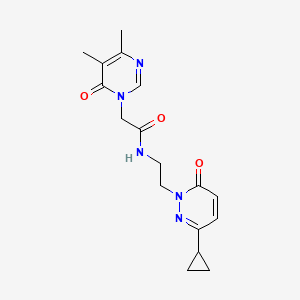

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)

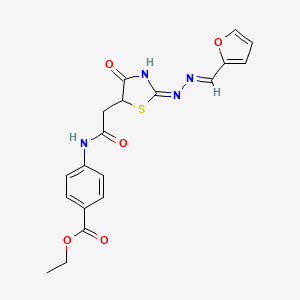

![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2423449.png)